molecular formula C11H7NOS B8586951 5-Phenoxythiophene-2-carbonitrile

5-Phenoxythiophene-2-carbonitrile

Cat. No.: B8586951
M. Wt: 201.25 g/mol
InChI Key: YMHQYQQZFQKWGE-UHFFFAOYSA-N
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Description

5-Phenoxythiophene-2-carbonitrile is a thiophene-based compound featuring a phenoxy substituent at the 5-position and a nitrile group at the 2-position of the thiophene ring.

Properties

Molecular Formula

C11H7NOS

Molecular Weight

201.25 g/mol

IUPAC Name

5-phenoxythiophene-2-carbonitrile

InChI

InChI=1S/C11H7NOS/c12-8-10-6-7-11(14-10)13-9-4-2-1-3-5-9/h1-7H

InChI Key

YMHQYQQZFQKWGE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(S2)C#N

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Phenoxy vs. Thienyl: The phenoxy group (OPh) enhances electron density compared to thienyl (C₄H₃S), which may improve solubility in polar solvents .
  • Phenylthio vs.

Nucleophilic Aromatic Substitution

  • 5-(Phenylthio)thiophene-2-carbonitrile: Synthesized via substitution of 5-chlorothiophene-2-carbonitrile with thiophenol (K₂CO₃, DMF, 120°C, 77% yield) .
  • 5-(Thien-2-yl)thiophene-2-carbonitrile : Likely synthesized similarly, with commercial suppliers reporting purities up to 98% .

Condensation Reactions

  • Amino-Substituted Derivatives: Compounds like 5-amino-1-{[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetyl}-3-methyl-1H-pyrazole-4-carbonitrile (Yield: 55–58%) involve condensation of thiols with acrylonitrile intermediates .

Physical and Spectral Properties

Property 5-(Phenylthio)thiophene-2-carbonitrile 5-(Thien-2-yl)thiophene-2-carbonitrile 5-Methyl-2-(2-nitro-phenylamino)-thiophene-3-carbonitrile
Melting Point (°C) Not reported (yellow oil) Not reported 259.28 (potential typo in evidence)
Purity 77% yield 97% (commercial) Not specified
Spectral Data LCMS: m/z 327 [M-BocNH]+ NMR/IR data available via suppliers 1H NMR: δ 1.71 (CH₃), 7.38–8.00 (Ar)

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